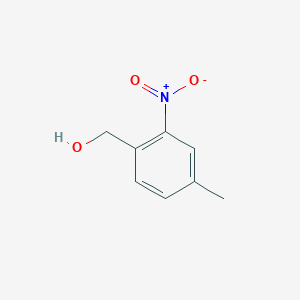

(4-Methyl-2-nitrophenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methyl-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6-2-3-7(5-10)8(4-6)9(11)12/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJCSIZDJFUHBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695475 | |

| Record name | (4-Methyl-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22996-24-3, 81335-87-7 | |

| Record name | 4-Methyl-2-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22996-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methyl-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Methyl-2-nitrophenyl)methanol

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of (4-Methyl-2-nitrophenyl)methanol. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who are interested in leveraging the unique characteristics of this versatile molecule.

Introduction: A Molecule of Interest

This compound, also known as 4-methyl-2-nitrobenzyl alcohol, is an aromatic compound that has garnered attention as a valuable intermediate in various synthetic pathways.[1] Its structure, featuring a benzyl alcohol backbone substituted with a methyl and a nitro group, provides a unique combination of reactive sites. The presence of the nitro group, a strong electron-wthdrawing group, ortho to the hydroxymethyl group, significantly influences the molecule's reactivity, making it a key building block in the synthesis of pharmaceuticals and other fine chemicals.[2][3]

The strategic placement of these functional groups allows for a range of chemical transformations, offering chemists the flexibility to construct complex molecular architectures.[3] This guide will delve into the fundamental properties of this compound, explore its synthesis and reactivity, and discuss its current and potential applications, providing a solid foundation for its use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective handling, characterization, and application in synthetic protocols.

Structural and General Properties

The structural characteristics and general properties of this compound are summarized in the table below. These identifiers are essential for accurately sourcing and documenting the compound in a research setting.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| Synonyms | 4-Methyl-2-nitrobenzyl alcohol, 2-Nitro-4-methylbenzyl alcohol | PubChem[4], CymitQuimica[1] |

| CAS Number | 22996-24-3 | iChemical[5], PubChem[4] |

| Molecular Formula | C8H9NO3 | PubChem[4] |

| Molecular Weight | 167.16 g/mol | PubChem[4] |

| Appearance | White to off-white solid | ChemicalBook[6] |

Computed and Predicted Properties

Computational models provide valuable predictions of a molecule's behavior and characteristics. The following table outlines key computed and predicted properties for this compound.

| Property | Predicted Value | Source |

| Boiling Point | 308.4 ± 27.0 °C | ChemicalBook[6] |

| Density | 1.272 ± 0.06 g/cm³ | ChemicalBook[6] |

| pKa | 13.90 ± 0.10 | ChemicalBook[6] |

| XLogP3 | 1.2 | PubChem[4] |

The predicted pKa suggests that the hydroxyl proton is weakly acidic, a typical characteristic of benzyl alcohols. The XLogP3 value indicates a moderate lipophilicity.

Synthesis and Purification

The primary route to this compound involves the reduction of the corresponding aldehyde, 4-methyl-2-nitrobenzaldehyde. This transformation is a standard procedure in organic synthesis, and various reducing agents can be employed. The choice of reducing agent is critical as it must selectively reduce the aldehyde in the presence of the nitro group.

Synthetic Pathway: Reduction of 4-Methyl-2-nitrobenzaldehyde

A common and effective method for this reduction is the use of sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. This reagent is favored due to its mild nature and high selectivity for aldehydes and ketones.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 4-methyl-2-nitrobenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic reaction and prevent over-reduction or side reactions.

-

Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions. The slow addition helps to manage the reaction rate and temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is completely consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to decompose the excess sodium borohydride.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Reactivity and Chemical Transformations

The reactivity of this compound is governed by the interplay between the hydroxymethyl group, the aromatic ring, and the nitro and methyl substituents.

Reactions of the Hydroxymethyl Group

The primary alcohol functionality can undergo a variety of common transformations:

-

Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde (4-methyl-2-nitrobenzaldehyde) or further to the carboxylic acid (4-methyl-2-nitrobenzoic acid) using appropriate oxidizing agents. The choice of oxidant (e.g., PCC, PDC for the aldehyde; KMnO4, Jones reagent for the acid) is key to controlling the extent of oxidation.

-

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under acidic or basic conditions yields the corresponding esters.

-

Etherification: Conversion to ethers can be achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations:

-

Reduction: The nitro group can be selectively reduced to an amino group (-NH2) to form (2-amino-4-methylphenyl)methanol. This transformation is pivotal for introducing a nucleophilic center on the aromatic ring, opening up pathways to a wide range of derivatives, including heterocycles. Common reducing agents include catalytic hydrogenation (e.g., H2/Pd-C), tin(II) chloride, or iron in acidic media. The choice of reagent is critical to avoid the reduction of other functional groups.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (-CH2OH), the hydroxyl proton (-OH), and the methyl protons (-CH3). The aromatic protons will exhibit splitting patterns influenced by their positions relative to the substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the aromatic carbons, the benzylic carbon, and the methyl carbon. The chemical shifts will be influenced by the electronic effects of the substituents.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol (a broad peak around 3300-3500 cm⁻¹), the C-H stretches of the aromatic ring and the methyl/methylene groups (around 2850-3100 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹, respectively).[8]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (167.16 g/mol ).[4] Fragmentation patterns would likely involve the loss of the hydroxyl group, water, or parts of the side chain.

Applications in Research and Development

This compound serves as a crucial building block in organic synthesis, particularly in the pharmaceutical and materials science sectors.[1]

-

Pharmaceutical Intermediates: Its bifunctional nature, with the alcohol and the latent amino group (after reduction of the nitro group), makes it a valuable precursor for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs).[3] The substitution pattern on the aromatic ring can be exploited to fine-tune the biological activity of the target molecules.

-

Photolabile Protecting Groups: Nitrobenzyl derivatives are well-known for their use as photolabile protecting groups.[9][10] The 2-nitrobenzyl moiety can be cleaved with UV light to release a protected functional group, a technique often employed in controlled release systems and photolithography. While the specific use of this compound in this context requires further investigation, its structural similarity to known photolabile compounds suggests potential in this area.

-

Materials Science: The compound can be used in the synthesis of polymers and other materials where the nitro group can be modified to introduce specific functionalities or to influence the material's electronic properties.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[6]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) for this compound before use for detailed safety and handling information.

Conclusion

This compound is a versatile and valuable chemical intermediate with a unique combination of functional groups that enable a wide range of chemical transformations. Its utility in the synthesis of pharmaceuticals and other advanced materials is well-recognized. A thorough understanding of its chemical properties, synthetic routes, and reactivity is essential for harnessing its full potential in research and development. This guide provides a foundational understanding to aid scientists and researchers in the effective application of this important molecule.

References

- CP Lab Safety. This compound, 95% Purity, C8H9NO3, 10 grams.

- iChemical. This compound, CAS No. 22996-24-3.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 53405041, this compound.

- CymitQuimica. CAS 22996-24-3: 4-Methyl-2-nitrobenzenemethanol.

- ChemicalBook. 4-METHYL-2-NITROBENZYLALCOHOL | 22996-24-3.

- Sigma-Aldrich. Safety Data Sheet.

- ChemBK. (4-chloro-2-nitrophenyl)methanol.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 21345674, (2-Methyl-4-nitrophenyl)methanol.

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of (4,5-Dimethoxy-2-nitrophenyl)methanol in Organic Chemistry Building Blocks.

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of (4,5-Dimethoxy-2-nitrophenyl)methanol in Modern Pharmaceutical Intermediate Synthesis.

- Airgas. Methanol Safety Data Sheet.

- Sigma-Aldrich. 4-Methyl-2-nitrophenol 99 119-33-5.

- Fisher Scientific. Methanol Safety Data Sheet.

- NIST. Phenol, 4-methyl-2-nitro- IR Spectrum.

- The Royal Society of Chemistry. Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds.

- Honeywell. Methanol Safety Data Sheet.

- Carl ROTH. Safety Data Sheet: Methanol.

- BLD Pharm. 22996-24-3|this compound.

- Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.

- SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines I.

- ResearchGate. Summary of kinetic and acidity data in methanol.

- Chem-Impex. 4-Nitrobenzyl alcohol.

- Organic Syntheses Procedure. 1,1'-Biphenyl, 2-methyl-4'-nitro.

- Dr. Anthony Melvin Crasto's Blog. 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS.

- ChemRxiv. Strategies for Utilization of Methanol as C1 Building Block in Sustainable Organic Synthesis.

- NIST. Phenol, 4-methyl-2-nitro-.

- Chemsrc. 4-methylphenyl(4-nitrophenyl)methanol | CAS#:33757-37-8.

- ChemScene. 1043416-40-5 | (4-Fluoro-2-nitrophenyl)methanol.

- ACS Publications. Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society.

- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.

- MDPI. Evaluation of Callistemon citrinus Compounds to Reduce Brain Oxidative Stress in Rats Fed High-Fat-Sucrose Diet.

Sources

- 1. CAS 22996-24-3: 4-Methyl-2-nitrobenzenemethanol [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C8H9NO3 | CID 53405041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, CAS No. 22996-24-3 - iChemical [ichemical.com]

- 6. 4-METHYL-2-NITROBENZYLALCOHOL | 22996-24-3 [chemicalbook.com]

- 7. 22996-24-3|this compound|BLD Pharm [bldpharm.com]

- 8. Phenol, 4-methyl-2-nitro- [webbook.nist.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Methyl-2-nitrobenzyl Alcohol

Introduction: A Versatile Intermediate in Modern Chemistry

4-Methyl-2-nitrobenzyl alcohol, identified by its CAS Registry Number 22996-24-3, is an aromatic organic compound of significant interest to the scientific community.[1] Its molecular architecture, featuring a toluene backbone substituted with ortho-nitro and para-hydroxymethyl groups, renders it a valuable intermediate in diverse fields, from pharmaceutical development to materials science.[2] The strategic placement of the nitro group ortho to the benzylic alcohol is particularly noteworthy, making this molecule a member of the esteemed class of ortho-nitrobenzyl photolabile protecting groups (PPGs).

This guide offers a comprehensive exploration of the core physical and chemical characteristics of 4-methyl-2-nitrobenzyl alcohol. It is designed to provide researchers, medicinal chemists, and drug development professionals with the technical data and field-proven insights necessary for its effective application. We will delve into its fundamental properties, spectroscopic signature, synthesis, and its functional application as a light-sensitive molecular switch, providing a robust framework for its use in advanced research.

Core Physicochemical and Structural Properties

4-Methyl-2-nitrobenzyl alcohol typically presents as a solid at room temperature and is soluble in common organic solvents.[2] The presence of the hydroxymethyl group imparts a degree of polarity, while the nitro group significantly influences its reactivity and photochemical behavior.[2]

A summary of its key identifiers and physical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 22996-24-3 | [1] |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [3] |

| IUPAC Name | (4-methyl-2-nitrophenyl)methanol | [3][4] |

| Appearance | Solid | [2] |

| Melting Point | 86-87 °C | [1] |

| Boiling Point | Data not available | |

| Solubility | Soluble in organic solvents | [2] |

Spectroscopic Characterization: The Molecular Fingerprint

Accurate characterization is paramount for verifying the identity and purity of a chemical entity. The following data, derived from analogous structures and spectral prediction databases, provides a baseline for the spectroscopic analysis of 4-methyl-2-nitrobenzyl alcohol.

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~7.8-8.0 (d, 1H, Ar-H ortho to NO₂), ~7.3-7.5 (m, 2H, Ar-H), ~4.8 (s, 2H, -CH₂OH), ~2.4 (s, 3H, Ar-CH₃), ~2.0-3.0 (br s, 1H, -OH). The exact shifts and coupling will depend on the solvent used. |

| ¹³C NMR | δ (ppm): ~148-150 (C-NO₂), ~138-142 (quaternary Ar-C), ~125-135 (Ar-CH), ~62-64 (-CH₂OH), ~20-22 (Ar-CH₃). |

| IR Spectroscopy | ν (cm⁻¹): ~3500-3300 (O-H stretch, broad), ~3100-3000 (Ar C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1520 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1050 (C-O stretch). |

| Mass Spectrometry | (EI): Expected molecular ion [M]⁺ at m/z = 167. Key fragments may include loss of -OH (m/z=150), -CH₂OH (m/z=136), and -NO₂ (m/z=121). |

Synthesis and Purification: A Practical Protocol

The synthesis of 4-methyl-2-nitrobenzyl alcohol is most commonly achieved through the selective reduction of its corresponding aldehyde, 4-methyl-2-nitrobenzaldehyde. This method is favored for its high yield and selectivity, as the borohydride reducing agent does not affect the nitro group under standard conditions.

Protocol: Synthesis via Aldehyde Reduction

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-2-nitrobenzaldehyde (1.0 eq) in methanol at room temperature. The choice of methanol is strategic; it readily dissolves the starting material and the reducing agent, facilitating a homogenous reaction.

-

Reduction: Cool the solution in an ice-water bath to 0 °C. Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes. This controlled addition is crucial to manage the exothermic reaction and prevent side reactions.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is completely consumed (typically 1-2 hours). This ensures the reaction goes to completion, maximizing yield.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the effervescence ceases. This step neutralizes the excess borohydride and the resulting borate esters.

-

Extraction: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the aqueous layer three times with ethyl acetate. Ethyl acetate is an effective solvent for extracting the product while minimizing the transfer of inorganic salts.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent in vacuo. The crude product can be further purified by flash column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield pure 4-methyl-2-nitrobenzyl alcohol.

Caption: Workflow for the synthesis of 4-methyl-2-nitrobenzyl alcohol.

Application as a Photolabile Protecting Group (PPG)

The defining feature of 4-methyl-2-nitrobenzyl alcohol is its utility as a precursor for a photolabile protecting group. When attached to a substrate (e.g., an alcohol, amine, or carboxylic acid), the resulting o-nitrobenzyl ether, carbamate, or ester can be cleaved with high spatial and temporal precision using UV light, typically in the 350-365 nm range.[5][6] This "caging" and "uncaging" strategy is a cornerstone of photopharmacology, controlled release systems, and light-directed synthesis.

Mechanism of Photochemical Cleavage

The cleavage proceeds through an intramolecular redox reaction, often described as a Norrish Type II-like process.[7]

-

Photoexcitation: Upon absorption of a UV photon, the nitro group is promoted to an excited triplet state.

-

Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming a diradical intermediate.

-

Rearrangement: This intermediate rapidly rearranges to form an aci-nitro intermediate.

-

Cyclization and Cleavage: The aci-nitro species cyclizes and subsequently fragments, releasing the protected functional group (the "caged" molecule) and generating 4-methyl-2-nitrosobenzaldehyde as a byproduct.[7]

The efficiency of this process can be influenced by substituents on the aromatic ring; electron-donating groups, like the methyl group in this case, can modulate the absorption properties and cleavage kinetics.[6]

Caption: Mechanism of photolytic cleavage for o-nitrobenzyl protecting groups.

Protocol: Photolytic Deprotection of a Model Ether

This protocol describes the cleavage of a model substrate, 4-methyl-2-nitrobenzyl ether, to release the parent alcohol.

-

Solution Preparation: Dissolve the 4-methyl-2-nitrobenzyl ether substrate in a suitable solvent system, such as a 4:1 mixture of acetonitrile and water. The aqueous component is often necessary to facilitate the hydrolysis of intermediates.

-

Irradiation: Place the solution in a quartz reaction vessel, as standard borosilicate glass will absorb the required UV wavelengths. Irradiate the solution using a mercury arc lamp or a dedicated photoreactor equipped with a filter to isolate the ~365 nm wavelength. The use of a specific wavelength prevents unwanted side reactions and damage to sensitive substrates.

-

Monitoring: Follow the deprotection by TLC or HPLC, observing the disappearance of the starting material and the appearance of the deprotected alcohol and the nitrosobenzaldehyde byproduct.

-

Workup: Once the reaction is complete, concentrate the solution to remove the acetonitrile. Extract the aqueous residue with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the deprotected alcohol.

-

Purification: The desired product can be purified from the nitroso byproduct using standard techniques like column chromatography or crystallization.

Safety and Handling

As with all nitroaromatic compounds, 4-methyl-2-nitrobenzyl alcohol should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory. Store the compound in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Methyl-2-nitrobenzyl alcohol is a compound with a rich chemical profile, defined by its physical stability and photochemical reactivity. Its well-understood properties make it a reliable building block for organic synthesis and, more importantly, a powerful tool for developing light-responsive systems. The data and protocols presented in this guide provide a solid foundation for scientists to harness the potential of this versatile molecule in their research endeavors.

References

-

CAS Common Chemistry. (n.d.). 4-Methyl-2-nitrobenzenemethanol. CAS, a division of the American Chemical Society. Retrieved December 21, 2025, from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved December 21, 2025, from [Link]

-

ResearchGate. (n.d.). Oxidative condensation of 4-nitrobenzyl alcohol and (R)-(+)-2-methyl-2-propanesulfinamide. Retrieved December 21, 2025, from [Link]

-

Capot Chemical. (n.d.). 22996-24-3 | 2-Nitro-4-methylbenzyl alcohol. Retrieved December 21, 2025, from [Link]

-

Tamang, S. R., Cozzolino, A. F., & Findlater, M. (n.d.). Supporting information. The Royal Society of Chemistry. Retrieved December 21, 2025, from [Link]

-

Penn Engineering. (n.d.). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Retrieved December 21, 2025, from [Link]

-

PubChem. (n.d.). 4-Nitrobenzyl alcohol. National Center for Biotechnology Information. Retrieved December 21, 2025, from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). 4-methylbenzyl Alcohol - bmse000520 - Data. Retrieved December 21, 2025, from [Link]

-

ResearchGate. (n.d.). Final step in the synthesis of o-nitrobenzyl NB compounds. Retrieved December 21, 2025, from [Link]

-

Chemistry Stack Exchange. (2014). How do I convert benzoic acid to m-nitrobenzyl alcohol using 2 steps? Retrieved December 21, 2025, from [Link]

-

Semantic Scholar. (n.d.). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Retrieved December 21, 2025, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved December 21, 2025, from [Link]

-

ResearchGate. (n.d.). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Retrieved December 21, 2025, from [Link]

-

ACS Publications. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry. Retrieved December 21, 2025, from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZYL ALCOHOL. Retrieved December 21, 2025, from [Link]

-

National Institutes of Health. (n.d.). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PMC. Retrieved December 21, 2025, from [Link]

-

NIST. (n.d.). Benzenemethanol, 4-nitro-. NIST Chemistry WebBook. Retrieved December 21, 2025, from [Link]

-

NIST. (n.d.). 4-Hydroxy-3-nitrobenzyl alcohol. NIST Chemistry WebBook. Retrieved December 21, 2025, from [Link]

-

Chegg. (2012). Confirm the functional group structures in the NMR and IR spectra of 4-nitrobenzyl alcohol. Retrieved December 21, 2025, from [Link]

-

SpectraBase. (n.d.). 4-Methyl-benzylalcohol - Optional[1H NMR] - Chemical Shifts. Retrieved December 21, 2025, from [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. CAS 22996-24-3: 4-Methyl-2-nitrobenzenemethanol [cymitquimica.com]

- 3. This compound | C8H9NO3 | CID 53405041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. seas.upenn.edu [seas.upenn.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of (4-Methyl-2-nitrophenyl)methanol

Introduction

(4-Methyl-2-nitrophenyl)methanol is a valuable chemical intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a benzyl alcohol moiety substituted with a methyl and a nitro group, offers multiple reactive sites for further chemical transformations. The primary challenge in its synthesis lies in the chemoselective reduction of a carbonyl group (an aldehyde or a derivative of a carboxylic acid) in the presence of a readily reducible nitro group. This guide provides a comprehensive overview of the most effective and reliable synthetic routes to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process parameters.

The reduction of a nitro group to an amine is a fundamental transformation in organic chemistry.[3] However, in the context of synthesizing this compound, the preservation of the nitro group is paramount. This necessitates the use of mild and selective reducing agents that can differentiate between the aldehyde and the nitro functional groups.[4][5] This guide will explore such chemoselective reductions in detail.

Physicochemical Properties

A summary of the key physical and chemical properties of the target compound, this compound, is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-METHYL-2-NITROBENZYLALCOHOL, 2-Nitro-4-methylbenzyl alcohol | [1] |

| CAS Number | 22996-24-3 | [1][6] |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Appearance | Not specified, likely a solid | |

| Purity | Available up to 95% | [7] |

Primary Synthetic Route: Chemoselective Reduction of 4-Methyl-2-nitrobenzaldehyde

The most direct and widely employed method for the synthesis of this compound is the chemoselective reduction of the corresponding aldehyde, 4-methyl-2-nitrobenzaldehyde. The critical aspect of this transformation is the choice of a reducing agent that will selectively reduce the aldehyde functionality without affecting the nitro group.[4]

Mechanism of Chemoselective Aldehyde Reduction

The reduction of an aldehyde to a primary alcohol is typically achieved through the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[8][9] The resulting alkoxide is then protonated to yield the alcohol. The challenge arises from the fact that many common hydride reagents, such as lithium aluminum hydride (LiAlH₄), are strong enough to reduce both aldehydes and nitro groups.[10][11] Therefore, milder and more selective reagents are required.

Sodium borohydride (NaBH₄) is a commonly used reducing agent that is known to be milder than LiAlH₄ and can often be used for the selective reduction of aldehydes and ketones in the presence of other reducible functional groups.[8][10][12] The selectivity of NaBH₄ can be further enhanced by modifying the reaction conditions, such as temperature and solvent.[13]

Experimental Protocol: Sodium Borohydride Reduction

This protocol outlines a standard laboratory procedure for the synthesis of this compound using sodium borohydride.

Materials:

-

4-Methyl-2-nitrobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane (CH₂Cl₂)

-

3 M Sodium hydroxide (NaOH) solution

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

-

Magnetic stirrer

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-methyl-2-nitrobenzaldehyde in methanol.

-

Cooling: Cool the solution in an ice-water bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions. Vigorous bubbling may occur.[14]

-

Reaction: Stir the mixture for a designated period (e.g., 30 minutes) in the ice bath, and then allow it to warm to room temperature and stir for an additional period (e.g., 20 minutes).[14]

-

Quenching and Work-up:

-

Pour the reaction mixture into a separatory funnel.

-

Add dichloromethane to extract the product.

-

Add water and a few pipettes of 3 M sodium hydroxide solution to decompose the borate salts and facilitate their removal into the aqueous phase.[14]

-

Separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Isolation and Purification:

-

Filter to remove the drying agent.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

-

Alternative Synthetic Routes

Route 2: Reduction of 4-Methyl-2-nitrobenzoic Acid or its Esters

An alternative starting material is 4-methyl-2-nitrobenzoic acid or its corresponding ester. The reduction of a carboxylic acid or an ester to a primary alcohol requires a stronger reducing agent than an aldehyde.

-

Reduction of the Carboxylic Acid: The direct reduction of a carboxylic acid to an alcohol can be achieved using strong reducing agents like LiAlH₄. However, as previously mentioned, LiAlH₄ will also reduce the nitro group. A more chemoselective approach involves the use of borane (BH₃) or its complexes, which are known to reduce carboxylic acids in the presence of nitro groups.[15]

-

Reduction of the Ester: The carboxylic acid can be first converted to its methyl or ethyl ester.[16][17][18] This ester can then be reduced to the alcohol. While LiAlH₄ is often used for this transformation, certain modified borohydride reagents or catalytic hydrogenation under specific conditions could potentially offer the required chemoselectivity. For instance, diisobutylaluminium hydride (DIBAL-H) has been used for the reduction of esters to alcohols.[16][19]

Considerations for Alternative Routes

The choice of an alternative route depends on the availability and cost of the starting materials. The synthesis of 4-methyl-2-nitrobenzoic acid itself involves the nitration of 4-methylbenzoic acid (p-toluic acid).[20][21] The subsequent reduction of the carboxylic acid or its ester adds extra steps to the overall synthesis, which may impact the overall yield and cost-effectiveness.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a powerful reduction technique. However, achieving chemoselectivity between an aldehyde and a nitro group can be challenging.[22][23] Standard catalysts like palladium on carbon (Pd/C) will typically reduce both functional groups.[24]

Recent research has focused on the development of highly selective catalysts for the hydrogenation of nitrobenzaldehydes. For instance, gold nanoparticle catalysts have shown high selectivity for the reduction of the aldehyde group in 4-nitrobenzaldehyde to the corresponding alcohol.[25] Similarly, specific single-atom catalysts and metal-organic frameworks have been investigated for the selective transfer hydrogenation of nitrobenzaldehydes.[26][27] While these methods are promising, they may require specialized catalysts and reaction conditions that are not yet widely adopted in standard laboratory settings.

Summary of Synthetic Strategies

| Synthetic Route | Starting Material | Key Reagents/Catalysts | Advantages | Disadvantages |

| Primary Route | 4-Methyl-2-nitrobenzaldehyde | Sodium borohydride (NaBH₄) | Direct, high-yielding, uses common reagents | Starting aldehyde may be expensive or require synthesis |

| Alternative Route 1 | 4-Methyl-2-nitrobenzoic Acid | Borane (BH₃) complexes | Utilizes a potentially more accessible starting material | Adds an extra synthetic step, borane reagents require careful handling |

| Alternative Route 2 | Methyl 4-methyl-2-nitrobenzoate | DIBAL-H | May offer good chemoselectivity | Involves an additional esterification step |

| Catalytic Hydrogenation | 4-Methyl-2-nitrobenzaldehyde | Specialized catalysts (e.g., Au nanoparticles, single-atom catalysts) | Potentially high selectivity and "green" conditions | Requires specialized and often expensive catalysts |

Conclusion

The synthesis of this compound is most efficiently achieved through the chemoselective reduction of 4-methyl-2-nitrobenzaldehyde using a mild hydride reducing agent such as sodium borohydride. This method is straightforward, high-yielding, and utilizes readily available reagents. Alternative routes starting from the corresponding carboxylic acid or its ester are also viable but introduce additional synthetic steps. The field of catalytic hydrogenation is continually evolving, with new catalysts offering promising levels of chemoselectivity for this type of transformation. The choice of the optimal synthetic route will ultimately depend on factors such as the availability of starting materials, cost considerations, and the scale of the synthesis.

References

-

ResearchGate. (n.d.). Selective reduction of aldehydes in the presence of a nitro group with TUDO. Retrieved from [Link]

- Akbarizad, B., Taghavi, M., & Najafi, S. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3, 110-120.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

- Royal Society of Chemistry. (2017). Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. Green Chemistry. DOI:10.1039/C7GC01603D.

-

Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]

-

ResearchGate. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]

- ACS Publications. (n.d.). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. Chemical Reviews.

-

ResearchGate. (n.d.). Illustration of the reduction reaction; (a) 4-nitrobenzaldehyde, (b).... Retrieved from [Link]

-

ResearchGate. (n.d.). Chemoselective Hydrogenation of Nitrobenzaldehyde to Nitrobenzyl Alcohol with Unsupported Au Nanorod Catalysts in Water. Retrieved from [Link]

- Google Patents. (n.d.). EP3160937B1 - A novel method for synthesis of optically pure beta-amino alcohols.

-

YouTube. (2013). Reduction of Aldehydes or Ketones with Sodium Borohydride or Lithium Aluminum Hydride. Retrieved from [Link]

- National Institutes of Health. (n.d.). (4-Nitrophenyl)methanol. PubMed Central.

- Canadian Science Publishing. (n.d.). Reductions with sulfurated borohydrides. 11. Reduction of typical aldehydes. Canadian Journal of Chemistry.

-

iChemical. (n.d.). This compound, CAS No. 22996-24-3. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of α-methylbenzyl alcohol. Retrieved from [Link]

-

National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]

-

CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

-

MDPI. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl 4-nitrobenzoate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of (4,5-Dimethoxy-2-nitrophenyl)methanol in Modern Pharmaceutical Intermediate Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic hydrogenation of 2-nitrobenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). US3379620A - Process for producing 4-aminobenzyl alcohol derivatives.

-

ResearchGate. (n.d.). Reduction of m-nitrobenzaldehyde. Retrieved from [Link]

-

ResearchGate. (2012). What is the best procedure to synthesize p-aminobenzyl alcohol?. Retrieved from [Link]

-

YouTube. (2024). Video - Borohydride reduction of aldehydes and ketones. Retrieved from [Link]

-

Sciencemadness.org. (2007). 6-hydroxy-2-nitrobenzaldehyde. Retrieved from [Link]

-

Minnesota State University Moorhead. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 95% Purity, C8H9NO3, 10 grams. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

- Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.

- MDPI. (2023).

- Royal Society of Chemistry. (n.d.). An enhanced selective hydrogenation of methyl benzoate and impacts promoted by Al-modified KMn/SiO2. New Journal of Chemistry.

- Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.

- ScienceDirect. (n.d.). Methanol Production: A Comprehensive Review of Processes, Catalysts, and Reactors. Chemical Engineering Journal.

-

ResearchGate. (n.d.). (a) Catalytic hydrogenation‐cyclization of 2‐nitrobenzaldehyde over.... Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Selective transfer hydrogenation of o‐nitrobenzaldehyde over various catalysts. Retrieved from [Link]

Sources

- 1. This compound | C8H9NO3 | CID 53405041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. This compound, CAS No. 22996-24-3 - iChemical [ichemical.com]

- 7. calpaclab.com [calpaclab.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. jsynthchem.com [jsynthchem.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. researchgate.net [researchgate.net]

- 16. stacks.cdc.gov [stacks.cdc.gov]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. researchgate.net [researchgate.net]

- 19. Page loading... [wap.guidechem.com]

- 20. benchchem.com [benchchem.com]

- 21. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]

- 22. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. EP3160937B1 - A novel method for synthesis of optically pure beta-amino alcohols - Google Patents [patents.google.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to (4-Methyl-2-nitrophenyl)methanol (CAS Number: 22996-24-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methyl-2-nitrophenyl)methanol, registered under CAS number 22996-24-3, is an aromatic alcohol that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring a nitro group ortho to a hydroxymethyl group on a toluene backbone, imparts unique reactivity that is of significant interest in medicinal chemistry and materials science.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, key applications, and safety protocols, with a focus on its utility in drug discovery and development. The presence of the nitro group makes it a valuable precursor for the synthesis of various biologically active molecules and a key component in the design of photocleavable protecting groups.[4][5]

Physicochemical Properties

This compound typically appears as a solid at room temperature and is soluble in organic solvents.[1] The hydroxymethyl group enhances its polarity, while the nitro group contributes to its reactivity in nucleophilic substitution and reduction reactions.[1]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 4-Methyl-2-nitrobenzyl alcohol | PubChem[1] |

| CAS Number | 22996-24-3 | PubChem[1] |

| Molecular Formula | C₈H₉NO₃ | PubChem[1] |

| Molecular Weight | 167.16 g/mol | PubChem[1] |

| Boiling Point | 308.4±0.0 °C at 760 mmHg (Predicted) | ChemicalBook[6] |

| Melting Point | 92-96 °C (for p-isomer) | Chem-Impex[7] |

| Solubility | Soluble in organic solvents. | CymitQuimica[1] |

| pKa | 13.61±0.10 (Predicted, for p-isomer) | ChemicalBook[8] |

Note: Some experimental data, such as melting and boiling points, are reported for the isomeric p-nitrobenzyl alcohol and should be considered as estimates for this compound.

Synthesis of this compound

A common and efficient method for the synthesis of nitrobenzyl alcohols is through the tandem oxidation and nitration of the corresponding benzyl alcohols. This one-pot procedure offers good yields under mild conditions using commercially available reagents.

Experimental Protocol: Tandem Oxidation-Nitration of 4-Methylbenzyl Alcohol

This protocol is adapted from a general procedure for the synthesis of 4-substituted 3-nitrophenyl carbonyl compounds, which can be modified for the synthesis of the target alcohol by controlling the reaction conditions to favor the formation of the alcohol over the aldehyde or ketone.[9]

Materials:

-

4-Methylbenzyl alcohol

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylbenzyl alcohol (1 equivalent) in dichloromethane. Cool the flask in an ice bath to 0°C.

-

Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in a 1:1 ratio, while keeping the mixture cool in an ice bath.

-

Nitration: Slowly add the nitrating mixture dropwise to the stirred solution of 4-methylbenzyl alcohol over 30-60 minutes, ensuring the temperature remains below 10°C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by pouring the mixture over crushed ice. Separate the organic layer.

-

Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Caption: Synthesis of this compound.

Mechanism of Action and Biological Relevance: The Role of the o-Nitrobenzyl Group

The ortho-nitrobenzyl moiety is a well-established photocleavable protecting group (PPG) in organic synthesis and chemical biology.[4] PPGs allow for the spatial and temporal control over the release of active molecules upon irradiation with light, a process often referred to as "uncaging".[4]

The mechanism of photocleavage for o-nitrobenzyl derivatives proceeds through a Norrish Type II-like intramolecular hydrogen abstraction.[10] Upon absorption of UV light (typically around 365 nm), the nitro group is excited to a diradical state.[11] This excited state then abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate is unstable and rearranges to release the protected molecule and form a 2-nitrosobenzaldehyde byproduct.[4]

Caption: Photocleavage of an o-nitrobenzyl protecting group.

This ability to be cleaved by light makes this compound a valuable building block for creating "caged" compounds in drug delivery and biological research. For instance, a biologically active molecule can be rendered inactive by attaching it to the this compound moiety. The inactive compound can then be introduced into a biological system, and the active molecule can be released at a specific time and location by targeted irradiation.

Applications in Drug Development and Research

The primary application of this compound in a pharmaceutical context is as a key intermediate for the synthesis of more complex molecules.[2][3][7]

Synthesis of Amino Derivatives

The nitro group of this compound can be readily reduced to an amino group, yielding (2-Amino-4-methylphenyl)methanol. This transformation is a crucial step in the synthesis of various heterocyclic compounds and other scaffolds found in many pharmaceutical agents.

Experimental Protocol: Catalytic Reduction of this compound

This protocol is adapted from a general procedure for the reduction of aromatic nitro compounds.[9]

Materials:

-

This compound

-

Methanol (MeOH)

-

Raney Nickel or Palladium on Carbon (Pd/C, 10%)

-

Hydrazine Hydrate or a hydrogen source (e.g., H₂ gas)

-

Standard laboratory glassware for hydrogenation

Procedure:

-

Reaction Setup: In a round-bottom flask or a hydrogenation vessel, dissolve this compound (1 equivalent) in methanol.

-

Catalyst Addition: Carefully add a catalytic amount of Raney Nickel or 10% Pd/C (typically 5-10 mol%).

-

Hydrogenation:

-

Using Hydrazine Hydrate: Add hydrazine hydrate (2-3 equivalents) dropwise to the stirred solution at room temperature. The reaction is often exothermic.

-

Using Hydrogen Gas: Connect the reaction vessel to a hydrogen gas supply and purge the system. Stir the reaction under a hydrogen atmosphere (typically 1 atm) at room temperature.

-

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

-

Work-up:

-

Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.

-

Wash the filter cake with methanol.

-

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude (2-Amino-4-methylphenyl)methanol.

-

Purification: The product can be further purified by recrystallization or column chromatography if necessary.

Caption: Reduction of this compound.

Photocleavable Protecting Group in Synthesis

As discussed in the mechanism section, the o-nitrobenzyl moiety can be used to protect various functional groups during a multi-step synthesis. The methyl group at the 4-position can modulate the electronic properties and, consequently, the photocleavage efficiency.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE) should be worn. Nitro compounds can be toxic and may pose environmental hazards.[1]

-

Personal Protective Equipment: Wear safety glasses, gloves, and a lab coat.[12]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[12] Do not eat, drink, or smoke when using this product.[12]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[12]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Hazard Statements (for related nitrobenzyl alcohols):

-

Harmful if swallowed.[12]

-

Causes skin irritation.[12]

-

Causes serious eye irritation.[12]

-

Harmful if inhaled.[12]

-

May cause respiratory irritation.[12]

Conclusion

This compound (CAS 22996-24-3) is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its utility as a precursor to amino compounds and its role as a photocleavable protecting group make it a powerful tool for researchers and scientists. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory.

References

- Pelliccioli, A. P. R., & Wirz, J. (2002). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1, (14), 1673-1684.

- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191.

- Willner, I., & Willner, B. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(10), 6323-6405.

- Givens, R. S., & Rubina, M. (2015). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. In CRC Handbook of Organic Photochemistry and Photobiology, Third Edition (pp. 1029-1068). CRC press.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of (4,5-Dimethoxy-2-nitrophenyl)methanol in Modern Pharmaceutical Intermediate Synthesis. Retrieved from [Link]

- Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-Nitrobenzyl alcohol. Retrieved from the Thermo Fisher Scientific website.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of (4,5-Dimethoxy-2-nitrophenyl)methanol in Organic Chemistry Building Blocks. Retrieved from [Link]

- Hartman, W. W., & Rahrs, E. J. (1932). p-NITROBENZYL ALCOHOL. Organic Syntheses, 12, 62.

Sources

- 1. This compound | C8H9NO3 | CID 53405041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-METHYL-2-NITROBENZYLALCOHOL | 22996-24-3 [amp.chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. (4-Nitrophenyl)methanol | CAS#:619-73-8 | Chemsrc [chemsrc.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. seas.upenn.edu [seas.upenn.edu]

- 12. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to 2-(4-Nitrophenyl)ethanol: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides an in-depth exploration of 2-(4-nitrophenyl)ethanol, a nitroaromatic compound with the chemical formula C8H9NO3. While multiple isomers of nitrophenethyl alcohol exist, this document focuses on the para-substituted variant due to its significance as a versatile synthetic intermediate in medicinal chemistry and materials science. We will delve into its systematic IUPAC nomenclature, synthetic methodologies, comprehensive characterization techniques, and its emerging applications, particularly within the realm of drug development. This paper is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who seek a detailed understanding of this pivotal chemical entity.

Systematic Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds to ensure clarity and avoid ambiguity. For the C8H9NO3 alcohol isomer, 2-(4-nitrophenyl)ethanol, the name is derived as follows:

-

Parent Chain : The longest carbon chain containing the principal functional group (the hydroxyl group, -OH) is an ethanol group.

-

Principal Functional Group : The alcohol functional group dictates the suffix "-ol".

-

Substituent : A nitrophenyl group is attached to the ethanol backbone.

-

Numbering : The carbon atom bonded to the hydroxyl group is designated as carbon 1 of the ethanol chain. Consequently, the nitrophenyl group is located on carbon 2.

-

Locant on the Aromatic Ring : The nitro group (-NO2) is positioned at the fourth carbon of the benzene ring, hence the "4-" or "para" designation.

Combining these elements yields the systematic IUPAC name: 2-(4-nitrophenyl)ethanol . Other common names include p-nitrophenethyl alcohol and 4-nitrobenzeneethanol.

The structure of 2-(4-nitrophenyl)ethanol is characterized by a benzene ring substituted with a nitro group and a 2-hydroxyethyl group at the para position.

Figure 1: Chemical structure of 2-(4-nitrophenyl)ethanol.

Synthetic Methodologies

The synthesis of 2-(4-nitrophenyl)ethanol can be achieved through various established organic chemistry reactions. The choice of synthetic route often depends on the availability of starting materials, desired yield, and scalability. A prevalent and reliable method involves the reduction of a corresponding carboxylic acid or its ester derivative.

Reduction of 4-Nitrophenylacetic Acid

A common and efficient laboratory-scale synthesis involves the reduction of 4-nitrophenylacetic acid. Strong reducing agents are required to convert the carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH4) is a powerful and effective choice for this transformation.

Reaction Scheme:

Figure 2: Synthesis of 2-(4-nitrophenyl)ethanol via reduction.

Experimental Protocol:

-

Reaction Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF).

-

Addition of Substrate : A solution of 4-nitrophenylacetic acid in anhydrous THF is added dropwise to the stirred suspension of LiAlH4 at 0 °C. The slow addition is crucial to control the exothermic reaction.

-

Reaction Progression : After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup : The reaction is carefully quenched by the sequential and slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This procedure is designed to precipitate the aluminum salts as a granular solid, which can be easily filtered.

-

Extraction and Purification : The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality of Experimental Choices:

-

Inert Atmosphere : Lithium aluminum hydride reacts violently with water and moisture. An inert atmosphere is essential to prevent its decomposition and ensure safety.

-

Anhydrous Solvents : The use of anhydrous THF is critical for the same reason as maintaining an inert atmosphere.

-

Controlled Addition at 0 °C : The reaction between LiAlH4 and the carboxylic acid is highly exothermic. Slow, dropwise addition at a low temperature prevents the reaction from becoming uncontrollable.

-

Fieser Workup : The specific quenching procedure (water, NaOH solution, water) is a standard method known as the Fieser workup, which effectively precipitates aluminum salts, simplifying the purification process.

Spectroscopic Characterization

The identity and purity of synthesized 2-(4-nitrophenyl)ethanol are confirmed through a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons (two doublets in the para-substituted pattern), the two methylene groups of the ethyl chain (triplets), and the hydroxyl proton (a broad singlet, exchangeable with D2O). |

| ¹³C NMR | Resonances for the six aromatic carbons (four distinct signals due to symmetry), and the two aliphatic carbons of the ethyl chain. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), C-H stretches (aromatic and aliphatic), and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group (~1520 and ~1345 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight of the compound (167.16 g/mol ) and characteristic fragmentation patterns. |

Applications in Drug Development and Organic Synthesis

2-(4-Nitrophenyl)ethanol serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The nitro group can be readily reduced to an amine, which can then be further functionalized. The hydroxyl group provides a handle for esterification, etherification, or conversion to other functional groups.

Precursor to Biologically Active Amines

A key application is the reduction of the nitro group to an amine, yielding 2-(4-aminophenyl)ethanol. This amino alcohol is a precursor to a variety of pharmacologically active compounds.

Figure 3: Reduction of the nitro group to form an amine.

This transformation is a cornerstone in the synthesis of various pharmaceuticals. The resulting primary amine is a versatile nucleophile that can participate in a wide array of reactions to build molecular complexity.

Role in Solid-Phase Synthesis

The hydroxyl group of 2-(4-nitrophenyl)ethanol can be utilized to attach this molecular scaffold to a solid support, making it a useful linker in solid-phase organic synthesis (SPOS). This is particularly relevant in the construction of combinatorial libraries for high-throughput screening in drug discovery.

Conclusion

2-(4-Nitrophenyl)ethanol is a compound of significant interest in organic synthesis and medicinal chemistry. Its straightforward synthesis and the presence of two key functional groups—a readily transformable nitro group and a versatile hydroxyl group—make it an invaluable intermediate. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective utilization in the development of novel therapeutics and functional materials.

References

-

PubChem Compound Summary for CID 74301, 2-(4-Nitrophenyl)ethanol. National Center for Biotechnology Information. [Link]

-

IUPAC Nomenclature of Organic Chemistry. International Union of Pure and Applied Chemistry. [Link]

-

Reduction of Carboxylic Acids with Lithium Aluminum Hydride. Organic Chemistry Portal. [Link]

An In-depth Technical Guide to (4-Methyl-2-nitrophenyl)methanol: Synthesis, Characterization, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methyl-2-nitrophenyl)methanol is a versatile nitroaromatic compound that serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. Its unique molecular architecture, featuring a reactive benzylic alcohol, a sterically influential methyl group, and an electron-withdrawing nitro group, imparts a distinct reactivity profile that is highly valuable for constructing complex molecular frameworks. This guide provides a comprehensive overview of the synthesis, characterization, and key applications of this compound, with a particular focus on its emerging role as a photocleavable protecting group in targeted drug delivery and as an intermediate in the synthesis of bioactive molecules. Detailed experimental protocols, mechanistic insights, and thorough characterization data are presented to empower researchers in leveraging the full potential of this important synthetic intermediate.

Physicochemical Properties and Molecular Structure

A thorough understanding of the fundamental properties of this compound is paramount for its effective utilization in research and development.

Molecular and Chemical Data

The key identifying information and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| CAS Number | 22996-24-3 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Methyl-2-nitrobenzyl alcohol | [1] |

| Appearance | White to off-white solid | |

| Boiling Point | 308.4±27.0 °C (Predicted) | |

| Density | 1.272±0.06 g/cm³ (Predicted) |

Structural Representation

The two-dimensional structure of this compound is depicted below, illustrating the spatial arrangement of the methyl, nitro, and hydroxymethyl groups on the benzene ring.

Caption: 2D Structure of this compound.

Synthesis of this compound

The most direct and efficient laboratory-scale synthesis of this compound involves the reduction of the corresponding aldehyde, 4-methyl-2-nitrobenzaldehyde. This transformation is typically achieved with high chemoselectivity using hydride reducing agents.

Causality of Experimental Choices

The selection of sodium borohydride (NaBH₄) as the reducing agent is a deliberate choice driven by its favorable safety profile and selectivity. Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ is compatible with protic solvents like ethanol and methanol, simplifying the experimental setup and workup procedures.[2] Crucially, NaBH₄ selectively reduces aldehydes and ketones without affecting the nitro group, which is essential for the synthesis of the target molecule.[3] The use of ethanol as a solvent provides good solubility for the starting aldehyde and the resulting alcohol, facilitating a homogeneous reaction mixture.

Detailed Experimental Protocol: Reduction of 4-Methyl-2-nitrobenzaldehyde

This protocol is adapted from established procedures for the reduction of aromatic aldehydes.[2][3]

Materials:

-

4-Methyl-2-nitrobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Ethanol (95% or absolute)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-2-nitrobenzaldehyde (1.0 equivalent) in ethanol (10-15 mL per gram of aldehyde).

-

Addition of Reducing Agent: Cool the solution in an ice bath. To the stirred solution, add sodium borohydride (1.2 equivalents) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitoring: Monitor the progress of the reaction by TLC using a suitable eluent (e.g., 3:1 hexanes:ethyl acetate). The disappearance of the starting aldehyde spot and the appearance of a more polar product spot indicate reaction completion.

-

Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid dropwise until the effervescence ceases.

-

Work-up: Remove the ethanol under reduced pressure using a rotary evaporator. Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and methyl protons. The aromatic protons will appear as a set of multiplets in the range of δ 7.0-8.0 ppm. The benzylic methylene protons (-CH₂OH) should appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm. The methyl protons (-CH₃) will be a singlet at approximately δ 2.3-2.5 ppm. The hydroxyl proton (-OH) will present as a broad singlet, with its chemical shift being concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The aromatic carbons are expected to resonate in the δ 120-150 ppm region. The benzylic carbon (-CH₂OH) will appear around δ 60-65 ppm, and the methyl carbon (-CH₃) will be observed at approximately δ 20-22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic protons around 2850-3100 cm⁻¹.

-

Asymmetric and symmetric N-O stretching of the nitro group at approximately 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C-O stretching of the primary alcohol at around 1050 cm⁻¹.

Applications in Drug Development and Research

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the ability to further functionalize the alcohol and nitro groups.

Intermediate in the Synthesis of Bioactive Amines

A primary application of this compound is its conversion to the corresponding amine, (2-amino-4-methylphenyl)methanol. This transformation is readily achieved through catalytic hydrogenation, a process that selectively reduces the nitro group to an amine. The resulting aminobenzyl alcohol is a key precursor for the synthesis of various pharmaceutical agents, including kinase inhibitors and other targeted therapies.

Photocleavable Protecting Groups ("Caged Compounds")

The 2-nitrobenzyl moiety is a well-established photoremovable protecting group, often referred to as a "caged compound".[4][5][6] This technology allows for the spatiotemporal control of the release of a bioactive molecule upon irradiation with light. This compound can be incorporated into a larger molecule to "cage" a functional group, rendering it inactive. Subsequent exposure to UV light triggers a photochemical reaction that cleaves the 2-nitrobenzyl group, releasing the active molecule at a specific time and location. This approach has significant implications for targeted drug delivery, allowing for the localized activation of therapeutics and minimizing off-target effects.[7]

Caption: General mechanism of drug release from a 2-nitrobenzyl "caged" compound.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically valuable intermediate with significant potential in drug discovery and development. Its straightforward synthesis and versatile reactivity make it an attractive building block for the creation of complex and biologically active molecules. The growing interest in photopharmacology and targeted drug delivery further highlights the importance of 2-nitrobenzyl derivatives, positioning this compound as a key player in the future of precision medicine. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their scientific endeavors.

References

-

Weinstain, R., Slanina, T., Kand, D., & Klán, P. (2020). Photoactivatable (alternatively, photoremovable, photoreleasable, or photocleavable) protecting groups (PPGs), also known as caged or photocaged compounds... Request PDF. [Link]

-

Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191. [Link]

-

Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458. [Link]

-

Studylib. (n.d.). Carbonyl Reduction: NaBH4, Mechanism & Procedure. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). [Link]

-

Singh, A., & De, A. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Chembiochem, 19(18), 1897–1913. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53405041, this compound. Retrieved from [Link]

Sources

- 1. This compound | C8H9NO3 | CID 53405041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. studylib.net [studylib.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 4-methyl-2-nitrobenzyl alcohol in organic solvents

An In-depth Technical Guide to the Solubility of 4-Methyl-2-nitrobenzyl Alcohol in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of 4-methyl-2-nitrobenzyl alcohol, a key intermediate in various synthetic applications. Understanding its behavior in different organic solvents is critical for process optimization, impurity control, and ensuring the reproducibility of synthetic protocols. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's solubility profile.

Introduction: The "Why" Behind Solubility Analysis

In any chemical synthesis, controlling the solubility of reactants, intermediates, and final products is paramount. For a compound like 4-methyl-2-nitrobenzyl alcohol, which serves as a crucial building block, its solubility directly impacts reaction kinetics, crystallization, and purification processes. An incorrect choice of solvent can lead to low yields, the formation of impurities, or difficulties in product isolation.

This guide moves beyond simple data presentation. It delves into the intermolecular forces governing the dissolution process and provides a framework for predicting solubility behavior based on the physicochemical properties of both the solute (4-methyl-2-nitrobenzyl alcohol) and the solvent.

Key Physicochemical Properties of 4-Methyl-2-nitrobenzyl Alcohol:

-

Molecular Structure: The presence of a hydroxyl (-OH) group, a nitro (-NO2) group, and an aromatic ring creates a molecule with both polar and non-polar characteristics.

-

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and hydroxyl groups can act as hydrogen bond acceptors. This is a dominant factor in its interaction with protic solvents.

-